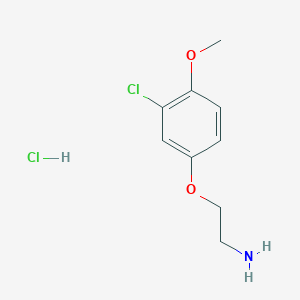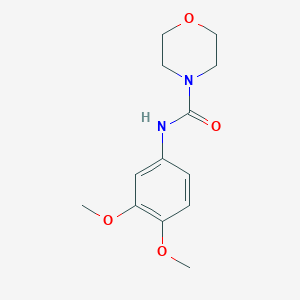
2-(3-Chloro-4-methoxyphenoxy)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of substituted benzaldehydes with amines or diamines. For instance, the synthesis of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol is achieved by reacting 2-hydroxy-3-methoxy-1-benzaldehyde (o-vanillin) with 2-chlorobenzylamine . Similarly, the synthesis of a complex imidazolidin derivative is described as a one-pot reaction between a bis(benzylidene) compound and dichloroacetyl chloride . These methods suggest that the synthesis of 2-(3-Chloro-4-methoxyphenoxy)ethanamine;hydrochloride could potentially be carried out through a nucleophilic substitution reaction involving a suitable chloro-methoxyphenol and ethanamine under appropriate conditions.
Molecular Structure Analysis
The molecular structures of related compounds have been characterized using various spectroscopic techniques, including FT-IR, NMR, and UV-vis spectroscopy, as well as X-ray crystallography . These studies provide detailed information on bond lengths, bond angles, and the overall geometry of the molecules. For example, the crystal structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was determined to crystallize in the orthorhombic space group with specific unit cell parameters . Such analyses are crucial for understanding the three-dimensional conformation and potential reactivity of the compound of interest.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds in the papers are inferred from their molecular structures and spectroscopic data. For instance, the density and molecular volume of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol are reported, which can be related to the compound's solubility and reactivity . The hydrogen-bonding patterns observed in related compounds, such as in 2,2,2-trichloro-N,N'-bis(4-methoxyphenyl)ethane-1,1-diamine, indicate the potential for intermolecular interactions that could affect the compound's physical state and melting point .
Scientific Research Applications
Antimicrobial and Antidiabetic Studies
2-(3-Chloro-4-methoxyphenoxy)ethanamine hydrochloride has been explored in the realm of antimicrobial and antidiabetic studies. Schiff bases synthesized from 2-(2-methoxyphenoxy)ethanamine and various aromatic aldehydes, including a compound structurally similar to 2-(3-Chloro-4-methoxyphenoxy)ethanamine hydrochloride, have shown inhibitory activities in vitro against bacterial growth and α-amylase, an enzyme relevant in diabetes management. This suggests potential applications in developing antiviral medications, including against COVID-19 (S. G., D. K., S. P., & B. N., 2023).
Antiamoebic Activity
Research on chalcones bearing N-substituted ethanamine tails, synthesized from 2-chloro N-substituted ethanamine hydrochloride and related to 2-(3-Chloro-4-methoxyphenoxy)ethanamine hydrochloride, shows significant antiamoebic activity. These compounds were more effective than the standard drug metronidazole in some cases, indicating their potential in treating infections caused by Entamoeba histolytica (Zaidi et al., 2015).
Metabolism and Biochemical Transformation Studies
The metabolism of similar compounds, such as 4-bromo-2,5-dimethoxyphenethylamine in rats, sheds light on the biochemical transformation pathways of 2-(3-Chloro-4-methoxyphenoxy)ethanamine hydrochloride. The metabolic pathways identified in these studies can provide insights into the drug's pharmacokinetics and potential interactions in the human body (Kanamori et al., 2002).
Biofilm and Corrosion Inhibition Properties
A study on 2-(Decylthio)ethanamine Hydrochloride, a compound structurally related to 2-(3-Chloro-4-methoxyphenoxy)ethanamine hydrochloride, reveals its effectiveness as a multifunctional biocide with biofilm and corrosion inhibition properties. This suggests potential applications in industrial and medical settings where biofilm formation and corrosion are concerns (Walter & Cooke, 1997).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2-(3-chloro-4-methoxyphenoxy)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2.ClH/c1-12-9-3-2-7(6-8(9)10)13-5-4-11;/h2-3,6H,4-5,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLONPDRAQIJPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCCN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-methoxyphenoxy)ethanamine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2502504.png)

![4-Chlorobenzyl {6-[4-(3-chlorophenyl)piperazino]-2-phenyl-4-pyrimidinyl}methyl sulfide](/img/structure/B2502514.png)



![Methyl 4-{[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}benzoate](/img/structure/B2502518.png)




![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2502523.png)
![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2502524.png)
